molecular formula C10H13BCl2O3 B572555 (4-Butoxy-3,5-dichlorophenyl)boronic acid CAS No. 1218790-72-7

(4-Butoxy-3,5-dichlorophenyl)boronic acid

Cat. No. B572555
CAS RN: 1218790-72-7
M. Wt: 262.921
InChI Key: CZGPPYHWISSCGP-UHFFFAOYSA-N
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Description

(4-Butoxy-3,5-dichlorophenyl)boronic acid, commonly referred to as 4BDCB, is an organic compound with a wide range of applications and uses in the field of science and technology. It is a boronic acid derivative of the phenylboronic acid family, and is often used as a catalyst, a reagent, or a ligand in various scientific experiments and processes. 4BDCB is a versatile compound, with numerous potential uses in scientific research, and its chemical structure is highly reactive and can be used in a variety of ways.

Scientific Research Applications

Electrochemical Oxidation for Environmental Remediation

Boron-doped diamond electrodes, which may incorporate similar boron functionalities, have been used for the electrochemical oxidation of chlorinated organic compounds in wastewater. These materials are noted for their high oxidative power, which allows for the efficient mineralization of pollutants such as chlorophenols, a class of compounds related to the structure of (4-Butoxy-3,5-dichlorophenyl)boronic acid. The effectiveness of these electrodes in breaking down complex organic molecules into simpler forms suggests potential environmental applications for related boronic acids in pollutant degradation and water treatment (Souza et al., 2016).

Fluorescent Chemosensors for Biological Applications

Boronic acids have been extensively studied for their role in developing selective fluorescent chemosensors. These compounds can interact with various biological substances, including carbohydrates and bioactive molecules, through the formation of cyclic esters. This property is utilized in sensors for detecting sugars, neurotransmitters like dopamine, and other biologically relevant ions and molecules. The versatility and sensitivity of boronic acid-based sensors underscore the potential research applications of (4-Butoxy-3,5-dichlorophenyl)boronic acid in biomedical diagnostics and analytical chemistry (Huang et al., 2012).

Catalysis and Organic Synthesis

The catalytic properties of boronic acids, including those similar in structure to (4-Butoxy-3,5-dichlorophenyl)boronic acid, have been explored in various organic reactions. For instance, boronic acids serve as catalysts in enantioselective additions, where they facilitate the addition of nucleophilic components to electrophiles, leading to highly selective synthesis processes. This application is crucial for creating complex organic molecules with specific chirality, highlighting the role of boronic acids in medicinal chemistry and drug development (Hashimoto et al., 2015).

Material Science and Polymer Chemistry

Boronic acid-functionalized polymers demonstrate significant potential in developing new materials with unique properties, such as responsiveness to environmental changes, self-healing abilities, and specific interactions with biological molecules. The incorporation of boronic acid functionalities into polymers can lead to applications in drug delivery systems, responsive coatings, and sensors. The ability to fine-tune the interactions and properties of these materials through the specific design of the boronic acid component, such as (4-Butoxy-3,5-dichlorophenyl)boronic acid, opens up a wide range of possibilities in material science and engineering (Baraniak et al., 2019).

properties

IUPAC Name

(4-butoxy-3,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGPPYHWISSCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681621
Record name (4-Butoxy-3,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-72-7
Record name B-(4-Butoxy-3,5-dichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-3,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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